molecular formula C19H21FN6O B7154767 N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide

N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B7154767
M. Wt: 368.4 g/mol
InChI Key: BXGYEGJAAKVUPS-UHFFFAOYSA-N
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Description

N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c1-2-26-17-12-15(6-5-14(17)13-22-26)23-19(27)25-10-8-24(9-11-25)18-16(20)4-3-7-21-18/h3-7,12-13H,2,8-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGYEGJAAKVUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)N3CCN(CC3)C4=C(C=CC=N4)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 1-ethylindazole, 3-fluoropyridine, and piperazine. The synthesis could involve:

    N-alkylation: Reacting 1-ethylindazole with an alkylating agent to introduce the ethyl group.

    Piperazine coupling: Coupling the alkylated indazole with piperazine under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Carboxamide formation: Introducing the carboxamide group through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyridine moiety might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of piperazine are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anticancer activities.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylindazol-6-yl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide
  • N-(1-ethylindazol-6-yl)-4-(3-bromopyridin-2-yl)piperazine-1-carboxamide
  • N-(1-ethylindazol-6-yl)-4-(3-methylpyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide might be unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increasing its metabolic stability and altering its binding affinity to biological targets.

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